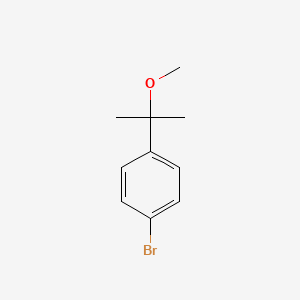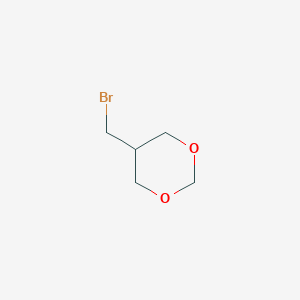
6-(Bromomethyl)isobenzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethyl)isobenzofuran-1(3H)-one is a chemical compound that belongs to the class of organic compounds known as isobenzofurans. These compounds are characterized by a fused benzene and furan ring system, with various substituents that can modify their chemical behavior and applications. The presence of a bromomethyl group in the 6-position of the isobenzofuran ring system makes this compound particularly interesting for synthetic applications, as it can act as a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of related isobenzofuran compounds has been achieved through various methods. For instance, 3-(bromomethylene)isobenzofuran-1(3H)-ones have been synthesized from phthalic anhydrides, which are commercially available, using a debrominative decarboxylation or bromodecarboxylation as a key step . Another approach involves the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids, which allows for a direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones with a broad substrate scope . These methods highlight the potential for synthesizing this compound through similar strategies, utilizing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isobenzofuran derivatives has been studied using various techniques, including X-ray crystallography. For example, the crystal structure of a related compound, 6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one, was determined, revealing the presence of short intermolecular interactions and π-π stacking in the crystal structure . Such analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and can provide insights into the reactivity and physical properties of this compound.
Chemical Reactions Analysis
Isobenzofuran derivatives can participate in a variety of chemical reactions. The bromomethyl group in this compound is a reactive functional group that can be utilized in further chemical transformations. For example, the bromomethyl group can be involved in cross-coupling reactions, as demonstrated by the elaboration of 3-(bromomethylene)isobenzofuran-1(3H)-ones via palladium-catalyzed cross-coupling . Additionally, the generation and interception of isobenzofurans from bromoalkyl precursors have been explored, leading to the formation of various heterocyclic compounds . These studies suggest that this compound could undergo similar reactions, expanding its utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of isobenzofuran derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of a bromomethyl group is likely to increase the compound's reactivity due to the presence of a good leaving group, which can facilitate nucleophilic substitution reactions. Additionally, the electronic properties of isobenzofuran derivatives have been studied using Density Functional Theory (DFT), which can provide information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as other electronic characteristics . These theoretical studies can be applied to predict the reactivity and stability of this compound.
Applications De Recherche Scientifique
Domino [Pd]-Catalysis in Synthesis
The compound 6-(Bromomethyl)isobenzofuran-1(3H)-one plays a role in the domino [Pd]-catalyzed synthesis of isobenzofuran-1(3H)-ones, offering broad substrate scope. This method has been applied in creating the antiplatelet drug n-butyl phthalide and cytotoxic agonist 3a-[4'-methoxylbenzyl]-5,7-dimethoxyphthalide (Mahendar & Satyanarayana, 2016).
Regioselective Bromocyclization
This compound is synthesized from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization. The broad substrate scope and the ability to transform products into other heterocycles or undergo palladium-catalyzed cross-coupling make this approach significant in scientific research (Zheng et al., 2019).
Microbial Quorum Sensing Inhibitors
Isobenzofuran-1(3H)-ones derivatives, including those with bromomethylene groups, are synthesized to act as inhibitors of microbial quorum sensing and biofilm formation by Staphylococcus epidermidis, showcasing their potential in addressing microbial communication and biofilm-associated issues (Benneche et al., 2008).
Green Synthesis Approach
A domino one-pot strategy involving [Cu]-catalysis utilizes this compound for the synthesis of isobenzofuran-1(3H)-ones. This method emphasizes an environmentally friendly approach by using water as the sole solvent (Mahendar & Satyanarayana, 2015).
Structural and Electronic Analysis
The study of isobenzofuran-1(3H)-ones offers insights into resonance-assisted hydrogen bonding, electronic structure, and π-delocalization parameters, vital for understanding the energy stabilization and chemical properties of these compounds (Franca et al., 2016).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 6-(Bromomethyl)isobenzofuran-1(3H)-one are Monoamine oxidases A and B (MAO-A and MAO-B) . These enzymes play crucial roles in biogenic amine metabolism, oxidative stress, and chronic inflammation .
Mode of Action
This compound acts as an inhibitor of monoamine oxidases A and B . The compound’s interaction with its targets results in the inhibition of these enzymes, particularly showing a preferable inhibition toward the MAO-B isoform .
Biochemical Pathways
The inhibition of MAO-A and MAO-B affects the metabolism of biogenic amines . This can lead to a decrease in oxidative stress and chronic inflammation, which are often associated with the overactivity of these enzymes .
Result of Action
The inhibition of MAO-A and MAO-B by this compound can lead to a decrease in the metabolism of biogenic amines . This can result in reduced oxidative stress and chronic inflammation . Particularly, MAO-B selective inhibitors are promising therapeutic choices for the treatment of neurodegenerative diseases, such as Parkinson’s disease and Alzheimer’s disease .
Propriétés
IUPAC Name |
6-(bromomethyl)-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRAMLJMWLDMGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)CBr)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)
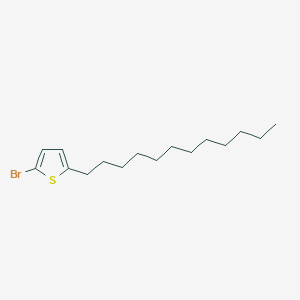

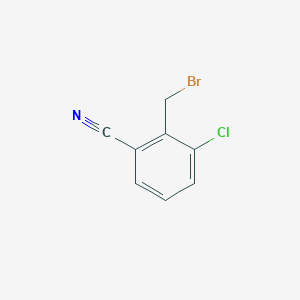

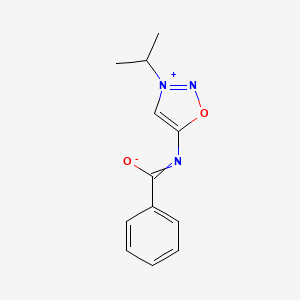
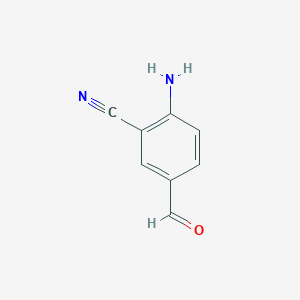
![(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1283387.png)

